molecular formula C10H13NO3 B102446 N-Hydroxyphenacetin CAS No. 19315-64-1

N-Hydroxyphenacetin

Cat. No.: B102446
CAS No.: 19315-64-1
M. Wt: 195.21 g/mol
InChI Key: GPMYDZBSYQUDJZ-UHFFFAOYSA-N
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Description

N-Hydroxyphenacetin, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229647. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Studies

N-Hydroxyphenacetin has been extensively studied for its toxicological properties. It has been shown to possess mutagenic potential, which is critical for understanding the risks associated with phenacetin use.

  • Mutagenicity Testing : NHP has been activated to a mutagen in the Salmonella-Ames test using liver enzymes from various species, including rabbits and rats. This indicates its potential to cause genetic mutations, which is vital for assessing carcinogenic risks associated with phenacetin consumption .
  • Carcinogenicity Studies : Research involving animal models has demonstrated that NHP can induce neoplasia. In a study where rats were fed diets containing this compound, significant incidences of liver tumors were observed, highlighting its role as a carcinogenic agent .

Pharmacological Research

NHP's role in pharmacology is primarily linked to its metabolic pathways and interactions with various enzymes.

  • Enzyme Inhibition : this compound is known to inhibit certain enzymes involved in drug metabolism, such as N,O-acyltransferase (AHAT). This mechanism-based inactivation is crucial for understanding drug-drug interactions and the pharmacokinetics of phenacetin-derived compounds .
  • Metabolic Pathways : The compound is a product of phenacetin metabolism, primarily through oxidative de-ethylation by cytochrome P450 enzymes. Understanding these pathways is essential for developing safer analgesics that minimize adverse effects associated with phenacetin .

Molecular Genetics

The study of this compound extends into molecular genetics, particularly concerning acetylation polymorphisms.

  • Genetic Variability : Research has shown that genetic variations in acetylation can influence the metabolism of NHP, affecting individual susceptibility to its toxic effects. This aspect is essential for personalized medicine approaches where genetic profiling could guide safer drug prescriptions .

Environmental and Ecotoxicological Assessment

The environmental impact of this compound has also been assessed, particularly regarding its persistence and toxicity in ecological systems.

  • Ecological Risk Assessment : Studies indicate that while phenacetin poses low ecological risk due to its rapid degradation, the metabolites like NHP may still present concerns for aquatic organisms if released into water systems. Understanding these dynamics is vital for regulatory assessments and environmental safety .

Data Summary Table

Application AreaKey FindingsReferences
ToxicologyInduces mutagenicity; linked to liver tumors in animal studies ,
PharmacologyInhibits drug-metabolizing enzymes; affects pharmacokinetics ,
Molecular GeneticsGenetic variability impacts metabolism; implications for personalized medicine
Environmental AssessmentLow ecological risk but concerns for aquatic toxicity

Case Studies

  • Carcinogenicity Study : A long-term study on rats revealed that chronic exposure to diets containing this compound resulted in a significant increase in liver tumors compared to controls. This study emphasized the compound's potential as a carcinogen and informed guidelines on phenacetin use in clinical settings .
  • Mutagenicity Testing : In another study using the Ames test, this compound was found to activate mutagenic pathways through liver enzyme interaction, reinforcing the need for caution regarding its use as a metabolite in drug formulations .
  • Environmental Impact Assessment : An ecological risk assessment indicated that while phenacetin itself poses low risk, its metabolites could affect aquatic life if released into ecosystems without proper treatment .

Properties

CAS No.

19315-64-1

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3

InChI Key

GPMYDZBSYQUDJZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O

Key on ui other cas no.

19315-64-1

Synonyms

N-hydroxyphenacetin
N-hydroxyphenacetin, 1-(14)C-labeled cpd
N-hydroxyphenacetin, 2-hydroxy isomer
N-hydroxyphenacetin, 3-hydroxy isome

Origin of Product

United States

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